molecular formula C30H46O3 B1620474 3,5-di-tert-Butyl-4-hydroxybenzyl ether CAS No. 6922-60-7

3,5-di-tert-Butyl-4-hydroxybenzyl ether

Cat. No. B1620474
CAS RN: 6922-60-7
M. Wt: 454.7 g/mol
InChI Key: HWCZIOQRLAPHDF-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl-4-hydroxybenzaldehyde is employed as an OLED material and is also used as a pharmaceutical intermediate . The derivatives of this compound possess equipotent anti-inflammatory activities to indomethacin .


Molecular Structure Analysis

The molecular formula of 3,5-di-tert-Butyl-4-hydroxybenzyl ether is C30H46O3 . The molecular weight is 454.6844 . The IUPAC name is 2,6-di tert -butyl-4- [ (3,5-di tert -butyl-4-hydroxyphenyl)methoxymethyl]phenol .

Scientific Research Applications

Pharmaceutical Secondary Standard

3,5-Di-tert-butyl-4-hydroxybenzyl ether is used as a Pharmaceutical Secondary Standard . It is a certified reference material and is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

Synthesis of New Phosphonamidates

This compound is used in the synthesis of new phosphonamidates containing sterically hindered phenolic and N-heterocyclic fragments . The synthesis is based on the reaction of O-alkyl-3,5-di-tert-butyl-4-hydroxybenzylchlorophosphonates with aliphatic amines .

Creation of Antitumor Drugs

Sterically hindered phenols represent a class of known phenolic antioxidants, which slow down the processes of lipid peroxidation, reduce the oxidative stress of the body, and also are capable of forming highly reactive DNA-alkylating quinone methides . This makes them promising agents in the creation of antitumor drugs of directed action .

Development of Improved Antiviral Drugs

The inclusion of phosphor-or phosphonamidates fragments is a prodrug strategy for producing anionic phosphate- or phosphonate-containing drugs having better balance between efficiency, selectivity, and permeability . This approach was used in the development of improved antiviral drugs .

Synthesis of Biodegradable Polyazomethine Hydrogels

3,5-Di-tert-butyl-4-hydroxybenzyl ether can be used as a starting material to synthesize biodegradable polyazomethine hydrogels by reacting with melamine via oxidative polymerization reaction .

Synthesis of Antistress Agents

3,5-Di-tert-butyl-4-hydroxybenzyl ether was used in the synthesis of antistress agents . It is used as pharmaceutical intermediates .

properties

IUPAC Name

2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methoxymethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-27(2,3)21-13-19(14-22(25(21)31)28(4,5)6)17-33-18-20-15-23(29(7,8)9)26(32)24(16-20)30(10,11)12/h13-16,31-32H,17-18H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCZIOQRLAPHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)COCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064505
Record name Phenol, 4,4'-[oxybis(methylene)]bis[2,6-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-di-tert-Butyl-4-hydroxybenzyl ether

CAS RN

6922-60-7
Record name Bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6922-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ionox 201
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006922607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-[oxybis(methylene)]bis[2,6-bis(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4,4'-[oxybis(methylene)]bis[2,6-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DI-(3,5-DI-TERT-BUTYL-4-HYDROXYBENZYL)ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S04S1T5AZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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